

A Comparative Spectroscopic Analysis of Synthesized 6-Nitroindene and Literature Values

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Compound of Interest

Compound Name: 6-Nitroindene

Cat. No.: B15439396

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data obtained from a synthesized sample of **6-Nitroindene** against predicted literature values. Due to the limited availability of experimental spectroscopic data for **6-Nitroindene** in peer-reviewed literature, this guide utilizes predicted values as a benchmark for comparison. The data presented herein is intended to assist researchers in the structural elucidation and characterization of this compound.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative spectroscopic data for **6-Nitroindene**, comparing the predicted literature values with placeholder experimental data from a synthesized sample.

Table 1: ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , Frequency: 400 MHz)

Predicted Chemical Shift (δ , ppm)	Experimental Chemical Shift (δ , ppm)	Assignment	Multiplicity	Coupling Constant (J, Hz)
~3.45	(Enter Experimental Value)	H1	t	~2.0
~6.70	(Enter Experimental Value)	H2	dt	~5.6, 2.0
~7.15	(Enter Experimental Value)	H3	dt	~5.6, 2.0
~7.40	(Enter Experimental Value)	H5	d	~8.0
~7.95	(Enter Experimental Value)	H7	d	~2.0
~8.10	(Enter Experimental Value)	H4	dd	~8.0, 2.0

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , Frequency: 100 MHz)

Predicted Chemical Shift (δ , ppm)	Experimental Chemical Shift (δ , ppm)	Assignment
~33.0	(Enter Experimental Value)	C1
~122.0	(Enter Experimental Value)	C7
~124.0	(Enter Experimental Value)	C4
~129.0	(Enter Experimental Value)	C5
~131.0	(Enter Experimental Value)	C2
~133.0	(Enter Experimental Value)	C3
~145.0	(Enter Experimental Value)	C3a
~147.0	(Enter Experimental Value)	C7a
~148.0	(Enter Experimental Value)	C6

Table 3: Infrared (IR) Spectroscopic Data

Predicted Wavenumber (cm^{-1})	Experimental Wavenumber (cm^{-1})	Assignment	Intensity
~3100-3000	(Enter Experimental Value)	C-H stretch (aromatic & vinyl)	Medium
~2950-2850	(Enter Experimental Value)	C-H stretch (aliphatic)	Weak
~1600	(Enter Experimental Value)	C=C stretch (aromatic)	Medium
~1520	(Enter Experimental Value)	N-O asymmetric stretch (nitro)	Strong
~1350	(Enter Experimental Value)	N-O symmetric stretch (nitro)	Strong

Experimental Protocols

The following are standard methodologies for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

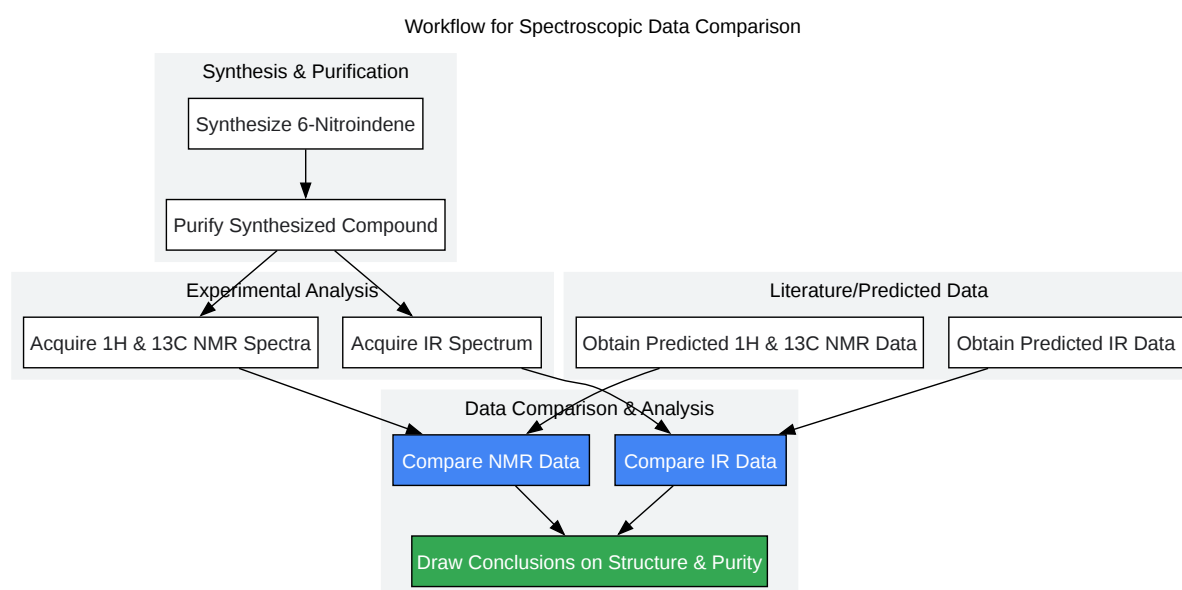
- **Sample Preparation:** A sample of the synthesized **6-Nitroindene** (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is recorded on the same 100 MHz spectrometer. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) are used to obtain a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid synthesized **6-Nitroindene** is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- **Data Acquisition:** The IR spectrum is recorded over a range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the comparison of spectroscopic data of a synthesized compound with literature values.



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Caption: Logical workflow for comparing experimental and literature spectroscopic data.

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